molecular formula C6H7NOS B155443 2,4-Dimethylthiazole-5-carbaldehyde CAS No. 95453-54-6

2,4-Dimethylthiazole-5-carbaldehyde

Cat. No.: B155443
CAS No.: 95453-54-6
M. Wt: 141.19 g/mol
InChI Key: XAHWXDLKIYXDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylthiazole-5-carbaldehyde is an organic compound with the molecular formula C6H7NOS. It is a thiazole derivative characterized by the presence of two methyl groups at the 2 and 4 positions and an aldehyde group at the 5 position. This compound is known for its distinctive odor and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylthiazole-5-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dimethylthiazole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like n-butyllithium. The mixture is kept at low temperatures, between -10 to -20°C, for about 60 minutes before the aldehyde is introduced .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylthiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo substitution reactions, particularly at the 2 and 4 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid to facilitate the reaction.

Major Products

Scientific Research Applications

2,4-Dimethylthiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylthiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring can also interact with various biological receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole-5-carbaldehyde: Lacks the additional methyl group at the 4 position.

    4-Methylthiazole-5-carbaldehyde: Lacks the additional methyl group at the 2 position.

    Thiazole-5-carbaldehyde: Lacks both methyl groups at the 2 and 4 positions.

Uniqueness

2,4-Dimethylthiazole-5-carbaldehyde is unique due to the presence of both methyl groups at the 2 and 4 positions, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets and improve its efficacy in various applications .

Properties

IUPAC Name

2,4-dimethyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-6(3-8)9-5(2)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHWXDLKIYXDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379922
Record name 2,4-dimethylthiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95453-54-6
Record name 2,4-dimethylthiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethyl-1,3-thiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In THF (20 ml) was dissolved (2,4-dimethyl-1,3-thiazol-5-yl)methanol (1.0 g). To the solution was added active manganese dioxide (6.0 g), and the mixture was stirred at room temperature for 3 hours. To the mixture was added active manganese dioxide (3.0 g), and the mixture was stirred at room temperature for 1 hour. The mixture was filtered with Celite and washed with methanol. The solvent was removed under reduced pressure, and the resulting residue was purified with silica gel column chromatography (hexane/ethyl acetate/methanol=10/10/1) to give 2,4-dimethyl-1,3-thiazole-5-carbaldehyde (0.32 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 3-neck 100 mL round-bottom flask was charged with anhydrous CH2Cl2 (20 mL) and oxalyl chloride (1.0 mL, 11.25 mmol) under N2 atmosphere. The mixture was cooled to −78° C. Anhydrous DMS O (1.1 mL, 15 mmol) was slowly added. The reaction was allowed to stir for 30 min. 2,4-dimethylthiazole-5-methanol (1.181 g, 7.5 mmol) in CH2Cl2 (5 mL) was slowly added. The reaction was allowed to stir for about 3 h, until TLC (1:1 EtOAc/Hexane) showed no starting material. The reaction was quenched with triethylamine (4.3 mL, 30 mmol) and stirred for 10 min. before warming to room temperature. The reaction was poured into Et2O (100 mL) and then extracted with water (2×25 mL). The organic phase was washed with NaHCO3(aq) (25 mL) and brine (25 mL). Dry over MgSO4 and concentrated under vacuum. The product was stored in the freezer. Yield: 1.04 g (89%) orange crystalline solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.181 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylthiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Dimethylthiazole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2,4-Dimethylthiazole-5-carbaldehyde
Reactant of Route 4
2,4-Dimethylthiazole-5-carbaldehyde
Reactant of Route 5
2,4-Dimethylthiazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2,4-Dimethylthiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.